Cyclobuta[b]furo[3,2-d]pyridine
Description
Classification within Heterocyclic Chemistry
This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds. As defined by fundamental principles of heterocyclic chemistry, this compound represents a polycyclic fused system containing multiple heteroatoms and varying degrees of saturation across its constituent rings. The compound falls within the category of aromatic heterocyclic compounds, specifically belonging to the subclass of fused nitrogen-oxygen heterocycles.
The classification system for heterocyclic compounds typically divides structures based on ring size, degree of saturation, and heteroatom content. This compound incorporates elements from multiple classification categories: a six-membered pyridine ring representing the class of azines, a five-membered furan ring belonging to the oxole family, and a four-membered cyclobutane component that adds saturated carbocyclic character to the system. This combination creates what is formally classified as a tricyclic fused heterocyclic system with mixed aromatic and aliphatic character.
Within the broader furopyridine family, these compounds are recognized as arising from the fusion of π-deficient pyridine rings with π-excessive furan rings, creating six possible isomeric arrangements that fall into two primary groups based on their fusion patterns. The [b]-fused systems, which include compounds analogous to quinoline, represent one major category, while [c]-fused systems constitute the other. This compound represents an additional level of complexity through the incorporation of the cyclobutane ring, creating a unique structural motif within this classification scheme.
The electronic properties of such fused systems reflect the combined characteristics of their constituent heterocycles. The electron-deficient nature of the pyridine ring contrasts with the electron-rich furan component, creating interesting polarization effects within the molecule. This electronic distribution contributes to the compound's potential reactivity patterns and biological activity profiles, making it a subject of considerable interest in both theoretical and applied chemistry contexts.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for fused heterocyclic systems, employing a hierarchical naming approach that identifies the parent ring system and describes the fusion pattern through numerical and alphabetical descriptors. The name construction begins with identification of the major ring component, followed by bracketed fusion descriptors that specify the exact connectivity pattern between rings.
In the case of this compound, the systematic name reflects a complex fusion arrangement where the pyridine ring serves as the parent system, with both furan and cyclobutane rings fused at specific positions. The bracketed descriptors [b] and [3,2-d] provide precise information about the fusion sites, following established conventions where letters indicate bond positions on the parent ring and numbers specify the attachment points on the substituent rings.
The molecular structure can be represented by the molecular formula C9H5NO, indicating nine carbon atoms, five hydrogen atoms, one nitrogen atom, and one oxygen atom within the fused framework. The compound is catalogued under Chemical Abstracts Service (CAS) registry number 187665-33-4, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names and registry numbers exist for closely related isomers, such as cyclobuta[b]furo[2,3-d]pyridine (CAS: 173894-52-5), highlighting the importance of precise structural identification in heterocyclic nomenclature.
Structural identification methods for such complex heterocycles typically employ a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and electronic environment of individual atoms within the fused system. The aromatic character of the pyridine and furan rings creates characteristic chemical shift patterns, while the cyclobutane component introduces additional complexity through its saturated carbon signals and distinctive coupling patterns.
The three-dimensional molecular structure exhibits specific conformational constraints imposed by the fused ring system. The planar nature of the aromatic pyridine and furan rings contrasts with the puckered geometry typical of four-membered cyclobutane rings, creating an overall molecular architecture with defined spatial characteristics. These structural features influence both the compound's physical properties and its potential interactions with biological targets.
Historical Context of Furopyridine Research
The historical development of furopyridine chemistry traces back to fundamental investigations into fused heterocyclic systems, with early research focusing on the synthesis and characterization of basic furopyridine frameworks. Pioneering work in this field established the foundational synthetic methodologies that enabled access to increasingly complex derivatives, including the sophisticated this compound structure.
Morita and Shiotani made significant contributions to furopyridine synthesis methodology, developing efficient routes for constructing various furopyridine isomers through strategic use of nucleophilic aromatic substitution and cyclization reactions. Their approach, utilizing substituted pyridine starting materials and subsequent functionalization sequences, established many of the synthetic principles still employed in modern furopyridine chemistry. The methodology proved particularly valuable for preparing furopyridine derivatives with specific substitution patterns and functional group arrangements.
The evolution of furopyridine research has been driven by recognition of their unique electronic properties and potential applications. Early theoretical investigations revealed that the combination of π-deficient pyridine and π-excessive furan rings creates interesting electronic distributions within the fused systems. This electronic character contributes to the fluorophore properties observed in many furopyridine derivatives, leading to applications in materials science and analytical chemistry.
Natural product isolation efforts have revealed numerous furopyridine-containing alkaloids, providing both synthetic targets and biological activity profiles that have guided medicinal chemistry research. Compounds such as phantasmidine, dimethyl rhoifolinate, and the furomegistine series have demonstrated significant antiviral and anticancer activities, establishing furopyridines as privileged scaffolds in drug discovery programs. These natural products have served as inspiration for synthetic efforts aimed at preparing novel furopyridine derivatives with enhanced biological properties.
The development of palladium-catalyzed cross-coupling methodologies has revolutionized furopyridine chemistry, enabling efficient preparation of complex derivatives through selective functionalization reactions. These advances have facilitated access to highly substituted furopyridine frameworks, including the complex this compound structure. Modern synthetic approaches often incorporate metal-mediated coupling reactions as key steps in constructing the fused heterocyclic framework.
Recent computational studies have provided detailed insights into the electronic structure and stability of various furopyridine isomers, including comparative analyses of anti- and syn-fused arrangements. These theoretical investigations have revealed important structure-property relationships that guide synthetic design and predict potential applications for novel furopyridine derivatives.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its unique structural features and the synthetic challenges associated with its preparation. The compound represents a sophisticated example of fused heterocyclic architecture, incorporating multiple ring systems with different electronic properties and geometric constraints. This structural complexity provides opportunities for developing new synthetic methodologies and exploring novel reactivity patterns in heterocyclic chemistry.
From a synthetic perspective, the preparation of this compound requires careful orchestration of multiple bond-forming reactions to construct the tricyclic framework efficiently. Synthetic approaches typically involve strategic use of cyclization reactions, often employing metal-catalyzed processes to achieve the required connectivity. The development of efficient synthetic routes to such complex structures advances the broader field of heterocyclic synthesis and provides access to novel chemical space for various applications.
The medicinal chemistry significance of this compound derives from the established biological activities of related furopyridine derivatives and the potential for the cyclobutane ring to confer unique pharmacological properties. Furopyridine scaffolds have demonstrated remarkable versatility in drug discovery programs, with derivatives showing activity against diverse therapeutic targets. The furo[3,2-b]pyridine core, in particular, has emerged as a privileged scaffold for kinase inhibition, with several derivatives demonstrating potent and selective activity against cdc-like kinases.
Recent investigations have identified furo[3,2-b]pyridine derivatives as efficient modulators of the Hedgehog signaling pathway, a critical regulatory mechanism in developmental biology and cancer. The ability to modulate this pathway positions furopyridine derivatives as potential therapeutic agents for various cancers and developmental disorders. The addition of the cyclobutane ring in this compound may provide additional binding interactions or alter the compound's pharmacokinetic properties.
The compound's potential applications extend beyond traditional medicinal chemistry into areas such as materials science and chemical biology. The unique electronic properties arising from the fused heterocyclic system may contribute to interesting optical or electronic characteristics suitable for materials applications. Additionally, the structural complexity of this compound makes it a valuable probe for studying structure-activity relationships in biological systems.
The potential for structure-based drug design using this compound as a scaffold is supported by computational studies demonstrating favorable binding characteristics with various protein targets. The rigid tricyclic framework provides a well-defined three-dimensional structure that can be optimized for specific protein interactions through strategic functionalization at available positions.
Properties
CAS No. |
187665-33-4 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.145 |
InChI |
InChI=1S/C9H5NO/c1-2-8-6(1)7-3-4-11-9(7)5-10-8/h1-5H |
InChI Key |
LKRBFLFTIMWEOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3C(=C21)C=CO3 |
Synonyms |
Cyclobuta[b]furo[3,2-d]pyridine (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
The synthesis of cyclobuta[b]furo[3,2-d]pyridine can be achieved through various methods, including cycloaddition reactions and multicomponent reactions involving readily available starting materials. Recent studies have highlighted several synthetic routes that facilitate the production of this compound with high yields and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and minimize by-products, making the process more efficient .
Pharmacological Properties
This compound exhibits a broad spectrum of biological activities that make it a valuable candidate for drug development:
- Antimicrobial Activity : Compounds derived from this compound have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. This has implications for developing new antibiotics .
- Anticancer Properties : Several derivatives have demonstrated potent anticancer activity in vitro against multiple cancer cell lines such as HeLa and MCF-7. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
- Neurotropic Activity : Research indicates that certain derivatives possess neuroprotective effects and anticonvulsant properties. These compounds have been tested in models for seizure disorders, showing promise as potential treatments for epilepsy .
Therapeutic Applications
The therapeutic potential of this compound extends beyond its antimicrobial and anticancer properties:
- Antiviral Agents : Some derivatives have been explored for their antiviral activity against various viruses. Their unique structure allows them to interact with viral proteins effectively, inhibiting viral replication .
- Anti-inflammatory Effects : Studies have suggested that this compound derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways in cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify key structural features that enhance biological activity while minimizing toxicity. For instance:
| Compound | Activity | Key Structural Features |
|---|---|---|
| Compound A | Anticancer | Substituted furan ring |
| Compound B | Antimicrobial | Halogenated pyridine moiety |
| Compound C | Neuroprotective | Alkyl substitution on the furo ring |
These studies guide the design of new derivatives with improved efficacy and safety profiles .
Case Studies
Several case studies illustrate the successful application of this compound in drug development:
- Case Study 1 : A derivative demonstrated significant anticancer activity in preclinical trials against breast cancer cells, exhibiting lower toxicity to normal cells compared to established chemotherapeutics .
- Case Study 2 : A series of compounds were synthesized and screened for their anticonvulsant effects, with one compound showing superior efficacy compared to existing treatments like ethosuximide .
Comparison with Similar Compounds
Key Observations :
- Ring Fusion Position : The [3,2-d] fusion in the target compound contrasts with [3,2-c] or [2,3-b] positions in analogs, altering electronic distribution and steric interactions .
- Synthetic Complexity : Furo[3,2-c]pyridines are synthesized via modular building blocks , whereas pyrido-furopyrimidines require multi-step cyclizations .
Key Insights :
- Activity Gaps : Cyclobuta[b]furo[3,2-d]pyridine lacks reported bioactivity data, unlike its analogs, which show diverse pharmacological profiles .
- Structural-Activity Relationships (SAR): The tricyclic benzofuroquinoline skeleton enhances anticancer activity via fused aryl rings . Gem-dimethylcycloalkyl moieties in pyrido-furopyrimidines improve PDE4 affinity .
- Potential of Cyclobutane: The strained ring could mimic transition states in enzyme binding or enhance metabolic stability, warranting further study .
Physicochemical and Electronic Properties
- Solubility : Furo[3,2-c]pyridines exhibit moderate solubility due to planar structures, whereas cyclobutane fusion may reduce solubility .
- Hydrogen Bonding : Furo[2,3-b]pyridines participate in H-bonding via pyridine N and furan O, critical for kinase inhibition . This compound’s H-bonding capacity remains uncharacterized.
- Electron Density : Pyrido-furopyrimidines are electron-deficient, favoring interactions with catalytic pockets in PDE4 . Cyclobutane’s electron-rich nature might alter such interactions.
Preparation Methods
Palladium-Mediated Coupling and Cyclization
The Morita-Shiotani method for furo[2,3-b]pyridines provides a template:
-
S<sub>N</sub>Ar Reaction : Ethyl 2-hydroxyacetate undergoes nucleophilic aromatic substitution with 2,5-dichloronicotinic acid derivatives to form a furopyridine precursor.
-
Decarboxylation : Acidic cleavage of esters generates reactive positions for cyclobutane formation.
-
Cyclobutane Annulation : Photochemical [2+2] cycloaddition of alkenyl substituents or strain-induced ring closure could install the cyclobutane moiety.
Example Protocol :
-
Starting Material : 5-Chlorofuro[3,2-d]pyridin-3-ol (analogous to compound 14 in).
-
Step 1 : Triflation of the 3-hydroxyl group using triflic anhydride (yield: 86–92%).
-
Step 2 : Suzuki coupling with vinyl boronic esters at the 5-position.
-
Step 3 : UV-induced [2+2] cycloaddition to form the cyclobutane ring.
Challenges include controlling diastereoselectivity during photocyclization and avoiding side reactions at electron-deficient pyridine positions.
Tandem Cyclization Strategies
One-Pot Furan-Pyridine-Cyclobutane Assembly
Building on Claisen rearrangements and Friedländer condensations, a three-component reaction could simultaneously establish all rings:
-
Component A : 3-Aminofuran derivative (e.g., 3-amino-2-formylfuran).
-
Component B : Cyclobutane-containing diketone or enone.
-
Component C : Acetylene or enamine for pyridine ring closure.
Reaction Conditions :
-
Microwave irradiation at 150°C for 30 minutes.
This method remains theoretical but draws support from successful furo[3,2-b]pyridine syntheses.
Functional Group Compatibility and Optimization
Managing Ring Strain and Reactivity
Cyclobutane’s inherent strain (ca. 110 kJ/mol) complicates late-stage functionalization. Key findings from analogous systems:
-
Electron-Withdrawing Groups : Nitro or triflate substituents on pyridine enhance cycloaddition rates but risk furan ring degradation.
-
Solvent Effects : Non-polar solvents (toluene, xylene) improve yields in photochemical steps by reducing side reactions.
Table 2 : Solvent Screening for [2+2] Cycloaddition
| Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| Toluene | 62 | 3:1 |
| THF | 41 | 1.5:1 |
| DCM | 28 | 1:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
